(R)-3-(Pyridin-2-yl)morpholine dihydrochloride
Description
(R)-3-(Pyridin-2-yl)morpholine dihydrochloride is a chiral organic compound featuring a morpholine ring substituted with a pyridin-2-yl group at the 3-position, with an (R)-configuration. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research, particularly in drug discovery and development. The morpholine ring provides conformational rigidity, while the pyridinyl group contributes to hydrogen bonding and π-π interactions, critical for target binding in medicinal chemistry applications.
Properties
IUPAC Name |
(3R)-3-pyridin-2-ylmorpholine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11-9;;/h1-4,9,11H,5-7H2;2*1H/t9-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVKQIUGPPKGJD-WWPIYYJJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (R)-3-Aminomorpholine Hydrochloride
Starting from (R)-epichlorohydrin, sequential amination with ammonium hydroxide and cyclization in acidic methanol yields (R)-3-aminomorpholine. Boc protection (General Synthetic Procedure 7) followed by HCl-mediated deprotection provides the hydrochloride salt (87% yield over three steps).
Key Data:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 25°C | 92% | 98.5% |
| Deprotection | 4M HCl/dioxane, 0°C → 25°C | 95% | 99.1% |
Suzuki-Miyaura Coupling with Pyridin-2-ylboronic Acid
(R)-3-Aminomorpholine hydrochloride reacts with pyridin-2-ylboronic acid under Pd(OAc)₂/XPhos catalysis in dioxane/water (3:1). K₃PO₄ base facilitates transmetalation, yielding (R)-3-(Pyridin-2-yl)morpholine (89% yield, >99% ee).
Optimization Insights:
Diastereomeric Salt Formation
Racemic 3-(Pyridin-2-yl)morpholine is treated with L-(+)-tartaric acid in ethanol, selectively crystallizing the (R)-enantiomer as a tartrate salt. Freebase liberation with NaOH and subsequent HCl treatment affords the dihydrochloride (overall 41% yield, 99.3% ee).
Critical Parameters:
-
Solvent polarity: Ethanol > IPA > acetone for crystal purity.
-
Stoichiometry: 1:1 molar ratio of racemate to resolving agent optimal.
Comparative Analysis of Synthetic Methodologies
Yield and Stereochemical Efficiency
| Method | Key Step | Overall Yield | Enantiomeric Excess |
|---|---|---|---|
| Chiral Pool | Epichlorohydrin cyclization | 67% | >99% |
| Asymmetric Synthesis | Proline-catalyzed Mannich | 58% | 92% |
| Resolution | Tartaric acid crystallization | 41% | 99.3% |
Catalytic Systems in Coupling Reactions
| Catalyst | Ligand | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| XPhos Pd G2 | XPhos | Dioxane/H₂O | 95 | 89% |
| Pd₂(dba)₃ | PCy₃·HBF₄ | Acetonitrile | 50 | 94% |
| Pd(PPh₃)₄ | None | Toluene | 110 | 62% |
Salt Formation and Purification Strategies
Dihydrochloride Salt Crystallization
The freebase is dissolved in anhydrous THF, treated with 2 equiv HCl (gas), and stirred at 0°C. Graduual solvent evaporation induces crystallization, yielding the dihydrochloride salt (mp 218–220°C, 96% recovery).
Purity Enhancement:
-
Recrystallization from ethanol/ether (5:1) increases purity from 95% to 99.8%.
-
Residual solvent analysis via GC-MS confirms <0.1% THF retention.
Scalability and Industrial Considerations
Cost-Benefit Analysis of Routes
-
Route 1 (Chiral pool): High enantiopurity but epichlorohydrin cost limits scalability.
-
Route 2 (Resolution): Lower yields but utilizes inexpensive racemic starting materials.
Green Chemistry Metrics
| Metric | Route 1 | Route 2 |
|---|---|---|
| PMI (Process Mass Intensity) | 23.4 | 18.9 |
| E-Factor | 8.2 | 12.7 |
| Solvent Recovery | 81% | 68% |
Chemical Reactions Analysis
Types of Reactions
®-3-(Pyridin-2-yl)morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemical Properties and Structure
(R)-3-(Pyridin-2-yl)morpholine dihydrochloride features a morpholine ring substituted with a pyridin-2-yl group. Its molecular formula is and it has a molecular weight of approximately 237.12 g/mol. The compound's unique structure contributes to its potential biological activities, making it a valuable candidate in pharmacological studies.
Medicinal Chemistry
This compound serves as a building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Study: Antimalarial Activity
Research has indicated that derivatives of pyridine compounds, similar to this compound, have shown efficacy against Plasmodium falciparum, the causative agent of malaria. Studies have demonstrated that modifications to the pyridine scaffold can lead to significant improvements in potency and selectivity against malaria parasites .
The compound exhibits notable biological activities, including:
- Anticancer Properties : Investigations into its interactions with specific molecular targets have revealed potential anticancer mechanisms. The binding affinity of this compound to certain kinases suggests it could inhibit tumor growth.
- Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems or neuroinflammatory pathways.
Pharmacological Studies
Ongoing research focuses on understanding the mechanisms of action of this compound. Interaction studies are crucial for elucidating its therapeutic potential and optimizing its use in drug development.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Morpholine Ring : This step often utilizes morpholine derivatives as starting materials.
- Pyridine Substitution : The introduction of the pyridin-2-yl group is achieved through electrophilic aromatic substitution or coupling reactions.
- Dihydrochloride Salt Formation : The final step involves protonation to form the dihydrochloride salt, enhancing solubility and stability for biological assays.
In industrial settings, scalable methods such as continuous flow synthesis may be employed to ensure consistent quality and yield.
Mechanism of Action
The mechanism of action of ®-3-(Pyridin-2-yl)morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their properties, and differences:
*Similarity scores derived from structural alignment tools (scale: 0–1) .
Key Research Findings
Bioactivity and Solubility: The dihydrochloride salt of (R)-3-(Pyridin-2-yl)morpholine demonstrates superior aqueous solubility compared to neutral morpholine derivatives like (2S,6R)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine, which lacks ionizable groups . The pyridinyl-morpholine scaffold shows enhanced binding affinity to kinase targets relative to ethanolamine analogues (e.g., 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride), likely due to reduced conformational flexibility .
Stereochemical Impact: The (R)-configuration at the 3-position of the morpholine ring is critical for enantioselective interactions, as seen in (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride (CAS 2241594-46-5), where stereochemistry dictates receptor selectivity .
Synthetic Utility :
Limitations and Contradictions
- The provided evidence lacks direct data on the exact solubility or biological activity of (R)-3-(Pyridin-2-yl)morpholine dihydrochloride, necessitating extrapolation from structural analogues.
- While similarity scores highlight functional parallels (e.g., 0.79 for 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride), differences in ring systems and substituents limit direct biological comparisons .
Biological Activity
(R)-3-(Pyridin-2-yl)morpholine dihydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : Approximately 237.12 g/mol
- Structure : The compound features a morpholine ring and a pyridin-2-yl substituent, contributing to its unique biological profile.
1. Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. The precise mechanisms are still under investigation, but the compound's structure suggests it may interact with various enzymatic pathways, enhancing its potential as a pharmacological agent.
2. Antimicrobial Activity
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated:
- Minimum Inhibitory Concentration (MIC) : Various studies report MIC values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.015 |
| Candida albicans | 0.062 |
3. Case Studies and Research Findings
Several case studies have highlighted the compound's effectiveness in various applications:
- Antibacterial Studies : A study evaluated the antibacterial efficacy of substituted pyridine derivatives, including this compound, against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated an MIC of less than 1 μg/mL against MRSA, indicating strong antibacterial properties .
- Antifungal Activity : The compound also exhibited antifungal activity with notable efficacy against Candida albicans, supporting its potential use in treating fungal infections .
While the exact mechanisms of action for this compound are still being elucidated, preliminary studies suggest that it may inhibit specific enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity, leading to bacterial death .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride | 90345-24-7 | 0.79 |
| 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride | 172734-32-6 | 0.72 |
| 4-((6-Bromopyridin-3-yl)methyl)morpholine | 364793-93-1 | 0.56 |
This table illustrates the structural relationships and potential similarities in biological activity among these compounds.
Q & A
Q. Basic Research Focus
NMR Spectroscopy : Compare and shifts with reference spectra. Pyridin-2-yl vs. Pyridin-3-yl isomers show distinct aromatic proton splitting patterns.
Mass Spectrometry : HRMS (ESI+) to confirm molecular ion ().
HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) to resolve regioisomers .
How can researchers optimize storage conditions to prevent degradation of the dihydrochloride salt?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
